molecular formula C12H21BrFNO2 B2362211 Tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate CAS No. 2309467-48-7

Tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate

Cat. No.: B2362211
CAS No.: 2309467-48-7
M. Wt: 310.207
InChI Key: QZGQACKPVVHBFI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H21BrFNO2 and a molecular weight of 310.21 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and subsequent halogenation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while hydrolysis can produce the corresponding carboxylic acid .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, introducing alkyl groups into target molecules. This can lead to the modification of biological macromolecules, such as proteins and nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate: Similar structure but lacks the fluoro substituent.

    Tert-butyl 4-(2-chloro-1-fluoroethyl)piperidine-1-carboxylate: Similar structure but has a chloro substituent instead of bromo.

    Tert-butyl 4-(2-bromo-1-chloroethyl)piperidine-1-carboxylate: Similar structure but has both bromo and chloro substituents.

Uniqueness

Tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate is unique due to the presence of both bromo and fluoro substituents, which confer distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

tert-butyl 4-(2-bromo-1-fluoroethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BrFNO2/c1-12(2,3)17-11(16)15-6-4-9(5-7-15)10(14)8-13/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGQACKPVVHBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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